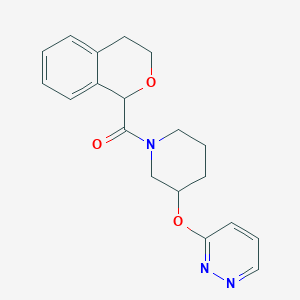

Isochroman-1-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-1-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(18-16-7-2-1-5-14(16)9-12-24-18)22-11-4-6-15(13-22)25-17-8-3-10-20-21-17/h1-3,5,7-8,10,15,18H,4,6,9,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBXGVETPIMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2C3=CC=CC=C3CCO2)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isochroman-1-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 270.32 g/mol

The compound consists of an isochroman moiety linked to a piperidine ring via a pyridazinyl ether group, which is significant for its biological interactions.

Research indicates that isochroman derivatives often exhibit various pharmacological activities, including:

- Antidepressant Effects : Studies suggest that the isochroman structure may influence neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Some derivatives are being explored for their ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

In Vitro Studies

In vitro assays have demonstrated that isochroman derivatives can inhibit key enzymes related to disease processes. For instance:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.5 | |

| Cyclooxygenase (COX) | 1.2 | |

| Protein Kinase B (AKT) | 0.8 |

These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases and inflammation-related disorders.

Case Study 1: Antidepressant Activity

A study conducted on mice showed that administration of isochroman derivatives resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The results indicated a modulation of serotonin levels, supporting the hypothesis of its antidepressant effects.

Case Study 2: Anticancer Properties

In a cell line study involving breast cancer cells, isochroman derivatives exhibited cytotoxic effects with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, indicating potential for development as anticancer agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs of the compound include:

Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS: 2034225-54-0)

- This positional shift may influence binding to biological targets, as seen in cannabinoid studies where substituent positioning significantly impacted receptor affinity .

- Physicochemical Implications : The 3-yl isomer may exhibit increased lipophilicity due to reduced polarity, affecting membrane permeability and metabolic stability .

Propan-1-one Derivatives (e.g., CAS: 2034207-03-7)

- Linker Flexibility: Compounds like 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one feature a longer propan-1-one linker instead of methanone.

Cyclopropyl-Piperidinyl Methanone Analogs (e.g., )

- Piperidinyl Substituents: The substitution of pyridazin-3-yloxy with pyrimidinyl amino groups (as in cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone) introduces differences in hydrogen bonding and aromatic stacking. Pyridazine’s electron-deficient nature (vs. pyrimidine’s meta-nitrogens) may enhance solubility but reduce membrane permeability .

Structure-Activity Relationship (SAR) Insights

- Substituent Chain Length: Evidence from cannabinoid analogs () suggests that optimal activity is achieved with 4–6 carbon side chains.

- Heterocyclic Impact: Pyrrole-derived analogs in cannabinoid studies showed reduced potency compared to indole derivatives, underscoring the importance of heterocyclic electronic properties. Similarly, pyridazine’s polarity in the target compound may favor interactions with polar binding sites over non-polar environments .

Physicochemical and Pharmacokinetic Properties

A comparative table of key analogs is provided below:

*Molecular weights estimated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.